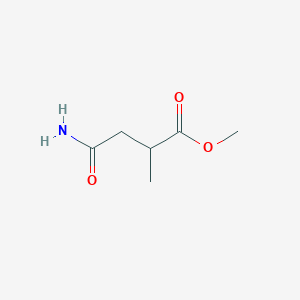
Methyl 3-carbamoylisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-carbamoylisobutyrate (C₇H₁₁NO₃) is an organic compound featuring a methyl ester group and a carbamoyl substituent on an isobutyrate backbone. Such compounds are often intermediates in pharmaceutical or polymer synthesis due to their reactive groups.
化学反応の分析
Reaction with Formic Acid Esters
Methyl 3-carbamoylisobutyrate undergoes a nucleophilic substitution reaction with formic acid esters (e.g., methyl formate) to yield methylsuccinic acid ester and formamide . This reaction is equilibrium-driven and requires precise stoichiometric control:
-
Molar ratio : Optimal results are achieved with a formic acid ester-to-substrate ratio of 2:1 to 6:1 .
-
Catalysts : Alkali metal alcoholates (e.g., sodium methylate), alkaline earth metal oxides (e.g., magnesium oxide), or strongly basic ion exchange resins enhance reaction efficiency .
-
Solvents : Alcohols corresponding to the ester group (e.g., methanol for methyl formate) improve solubility and selectivity .
Example reaction :
Methyl 3 carbamoylisobutyrate+Methyl formatecatalystMethylsuccinic acid ester+Formamide
Key Parameters
Performance Data
A representative study reported:
Alternative Reactants and Pathways
-
Carbon Monoxide/Methanol System : Methylsuccinic acid ester can also be synthesized using methanol and carbon monoxide instead of methyl formate, simplifying feedstock logistics .
-
Solvent-Free Conditions : Although possible, solvent-free reactions require higher catalyst loadings and extended reaction times .
Mechanistic Insights
The reaction proceeds via:
-
Nucleophilic attack by the carbamoyl oxygen on the formic acid ester.
-
Elimination of formamide and rearrangement to form the succinate ester backbone.
The catalytic role of bases involves deprotonating intermediates to stabilize transition states .
Challenges and Optimizations
-
Byproduct Management : Formamide must be separated efficiently to avoid downstream contamination .
-
Catalyst Recycling : Heterogeneous catalysts (e.g., ion exchange resins) enable reuse, reducing costs .
The synthesis and reactivity of this compound highlight its versatility in organic chemistry, with optimized conditions achieving high yields and selectivity. Further research could explore greener solvents or enzymatic catalysis to enhance sustainability .
類似化合物との比較
Comparison with Structurally Similar Compounds
Methyl Esters with Carbamoyl/Carbamate Groups
- Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1): Structure: Contains a carbamate group (-O-C(=O)-NH₂) attached to a phenyl ring. Key Differences: The aromatic phenyl group introduces rigidity and alters solubility compared to aliphatic Methyl 3-carbamoylisobutyrate. Used in polymer synthesis and coatings due to its stability . Molecular Formula: C₈H₉NO₃.
Methyl Esters with Hydroxy/Keto Functionalities
Methyl 3-Hydroxybutyrate (HMDB0041603) :
3-Methyl-2-Oxobutyric Acid (CAS 759-05-7) :
Aromatic vs. Aliphatic Esters
- Methyl 2-Benzoylamino-3-Oxobutanoate: Structure: Features a benzoylamino group (aromatic) and a keto-ester. Key Differences: The aromatic moiety stabilizes the molecule via resonance, affecting reactivity in condensation reactions (e.g., forming heterocycles) .
Physical and Chemical Properties
While direct data for this compound is unavailable, comparisons can be inferred from analogous esters:
- Volatility : Methyl esters (e.g., methyl salicylate in ) typically have higher volatility than carboxylic acids due to esterification .

- Solubility : Aliphatic esters (e.g., Methyl 3-hydroxybutyrate) are more water-soluble than aromatic derivatives (e.g., Methyl (3-hydroxyphenyl)-carbamate) .
Tabulated Comparison of Key Compounds
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
methyl 4-amino-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H2,7,8) |
InChIキー |
WMSVGGWTPOETNS-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)N)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















